3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 109535-73-1
VCID: VC21258365
InChI: InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12)
SMILES: CC1(C2=C(NC1=O)N=CC=C2)C
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

CAS No.: 109535-73-1

Cat. No.: VC21258365

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one - 109535-73-1

Specification

CAS No. 109535-73-1
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
Standard InChI InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12)
Standard InChI Key CLQOBOAKNXTWQK-UHFFFAOYSA-N
SMILES CC1(C2=C(NC1=O)N=CC=C2)C
Canonical SMILES CC1(C2=C(NC1=O)N=CC=C2)C

Introduction

Chemical Structure and Properties

3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (PubChem CID: 14739553) is a bicyclic heterocyclic compound consisting of a pyrrole ring fused to a pyridine ring system . The compound features two methyl groups at the C3 position and a carbonyl group at the C2 position, which contribute to its unique chemical properties and biological activities. The molecular structure includes a nitrogen atom in both the pyrrole and pyridine rings, which serve as potential hydrogen bond acceptors or donors in biological systems.

The compound has a molecular weight of 162.19 g/mol and is also known by several synonyms including "109535-73-1" and "3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one" . The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
CAS Registry Number109535-73-1
Formal Name3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Structure ClassificationBicyclic heterocycle with fused pyrrole-pyridine rings
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors2 (C=O and pyridine N)

Biological Activities and Mechanisms

The pyrrolo[2,3-b]pyridine scaffold, to which 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one belongs, has demonstrated significant biological activities, particularly as inhibitors of Janus kinases (JAKs) and other kinases involved in cellular signaling pathways.

JAK Inhibition

Compounds containing the pyrrolo[2,3-b]pyridine scaffold have shown notable inhibitory activity against JAK3, with varying degrees of selectivity over other JAK isoforms (JAK1 and JAK2) . The interaction of these compounds with JAK3 involves the positioning of the pyrrolo[2,3-b]pyridine moiety near the hinge region of the protein, where specific structural elements facilitate hydrogen bonding and other interactions.

Table showing JAK inhibitory activity of a representative pyrrolo[2,3-b]pyridine analog:

JAK IsoformIC₅₀ (nM)
JAK31,100
JAK12,900
JAK21,800

Binding Mode and Molecular Interactions

Molecular docking studies have revealed that the pyrrolo[2,3-b]pyridine scaffold interacts with specific amino acid residues in the JAK3 binding pocket. The N1-hydrogen atom and N7-nitrogen atom of the pyrrolo[2,3-b]pyridine moiety serve as hydrogen donor and acceptor, respectively, forming hydrogen bonds with Glu903 and Leu905 in the hinge region . Additionally, the proton at the C2-position interacts with the gatekeeper amino acid Met902, and the aromatic character of the pyrrolopyridine ring contributes to CH–π interactions with Val836 and Leu828 .

Structure-Activity Relationships

Research on pyrrolo[2,3-b]pyridine derivatives has yielded valuable insights into the structure-activity relationships of these compounds, which can inform the design and development of more potent and selective analogs of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Key Structural Features

Several structural elements have been identified as crucial for the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • The presence of a carbamoyl group at the C5-position enhances JAK3 inhibitory activity .

  • A substituted cycloalkylamino group at the C4-position plays an important role in increasing JAK3 inhibitory activity .

  • The N1-hydrogen atom and N7-nitrogen atom of the pyrrolo[2,3-b]pyridine moiety are essential for hydrogen bonding interactions with the target protein .

Effect of Substitutions

Therapeutic Applications

The biological activities of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and related compounds suggest potential applications in various therapeutic areas.

Central Nervous System Disorders

The 2-oxo-2,3-dihydro-indole scaffold, which shares structural similarities with the pyrrolo[2,3-b]pyridine scaffold, has been investigated for the treatment of CNS disorders . By extension, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one may also possess neuroprotective or neuromodulatory properties, making it a potential candidate for the development of drugs targeting conditions such as epilepsy, Parkinson's disease, and schizophrenia.

Immunomodulation

As JAK inhibitors, pyrrolo[2,3-b]pyridine derivatives have potential applications as immunomodulators for the treatment of immune-mediated diseases . JAK3, in particular, plays a crucial role in immune cell signaling and is expressed predominantly in hematopoietic cells, making it an attractive target for the treatment of conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection.

Related Compounds and Derivatives

Several compounds structurally related to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been reported in the literature, providing additional context for understanding the biological and chemical properties of this class of compounds.

Indolin-2-one Derivatives

Indolin-2-one derivatives, which share the 2-oxo-2,3-dihydro-indole core structure with pyrrolo[2,3-b]pyridines, have been investigated for various therapeutic applications, including the treatment of CNS disorders . These compounds differ from pyrrolo[2,3-b]pyridines in the absence of a nitrogen atom in the six-membered ring but retain similar pharmacophoric features.

Pyrrolo[3,2-c]pyridine Derivatives

Pyrrolo[3,2-c]pyridine derivatives, such as those described in the literature for MPS1 inhibition, represent another class of compounds related to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These compounds differ in the position of the ring fusion but share similar heterocyclic character and potential for biological activity.

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